N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea
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Overview
Description
N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea, also known as MD-640, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. MD-640 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids.
Mechanism of Action
N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea works by selectively inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. This leads to an increase in the levels of endocannabinoids, which in turn activate the cannabinoid receptors CB1 and CB2, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
The inhibition of FAAH by N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea leads to an increase in the levels of endocannabinoids such as anandamide, which have been shown to have various biochemical and physiological effects. Anandamide has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, making it a potential therapeutic target for various diseases.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea has several advantages as a research tool, including its high potency and selectivity for FAAH, making it a valuable tool for studying the role of endocannabinoids in various diseases. However, one limitation of N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea, including the development of more potent and selective FAAH inhibitors, the investigation of its potential therapeutic applications in various diseases, and the elucidation of the underlying mechanisms of its biochemical and physiological effects.
In conclusion, N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. Its selective inhibition of FAAH and subsequent increase in endocannabinoid levels make it a valuable tool for studying the role of endocannabinoids in various physiological and pathological processes. Further research is needed to fully understand the potential of N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea as a therapeutic agent and to develop more potent and selective FAAH inhibitors.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 1-(4-methylbenzyl)-4-piperidinylmethanamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-(dimethylamino)pyridine) to form the corresponding amide. The amide is then treated with a carbonylating agent such as phosgene to form the final product, N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, depression, and addiction. The inhibition of FAAH by N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea leads to an increase in the levels of endocannabinoids such as anandamide, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-2-4-18(5-3-16)14-25-10-8-17(9-11-25)13-23-22(26)24-19-6-7-20-21(12-19)28-15-27-20/h2-7,12,17H,8-11,13-15H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGFHNOEFJWIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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